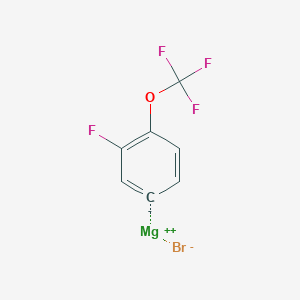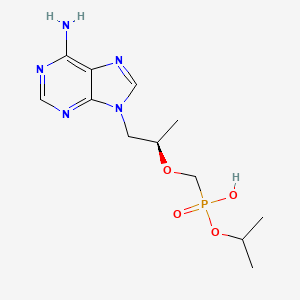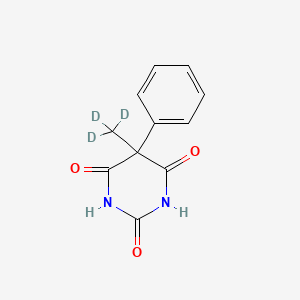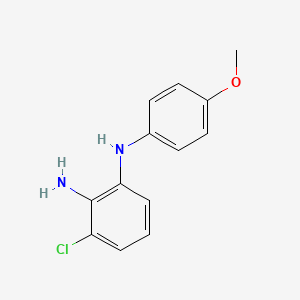![molecular formula C10H13N3O6 B15294180 5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes an azido group, an acetyl group, and a dioxane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-(2-azidoethoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Carboxylic Acids: Formed from hydrolysis of the acetyl group.
Applications De Recherche Scientifique
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves the reactivity of its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Acetyl Group: Can be hydrolyzed to release acetic acid, which may participate in further reactions.
Dioxane Ring: Provides structural stability and can undergo ring-opening reactions under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar in structure but lacks the dioxane ring.
Meldrum’s Acid: Shares the dioxane ring but lacks the azido and acetyl groups.
Uniqueness
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the azido and acetyl groups allows for diverse reactivity, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O6 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
5-[2-(2-azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H13N3O6/c1-10(2)18-8(15)7(9(16)19-10)6(14)5-17-4-3-12-13-11/h7H,3-5H2,1-2H3 |
Clé InChI |
VJXPDVDCITWBHC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)C(=O)COCCN=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



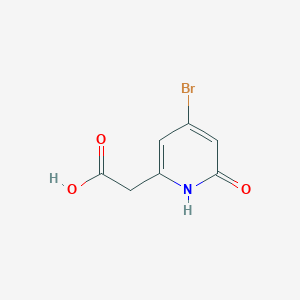
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
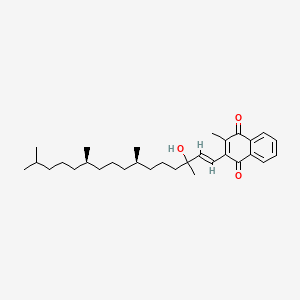

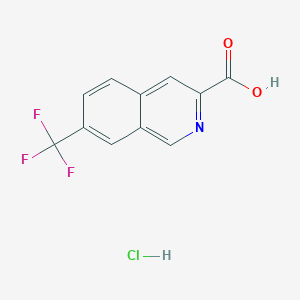
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
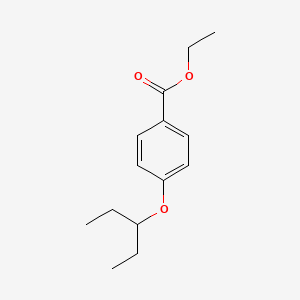
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
